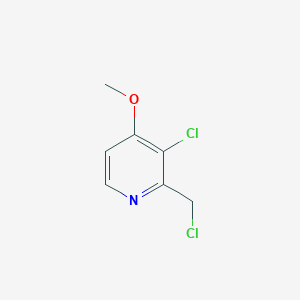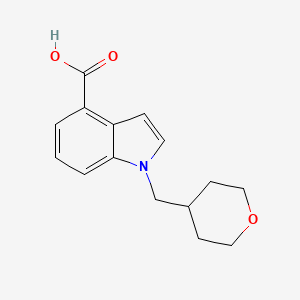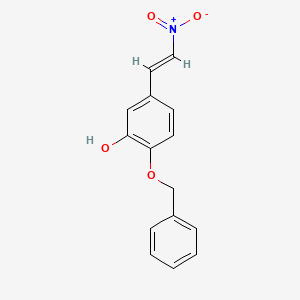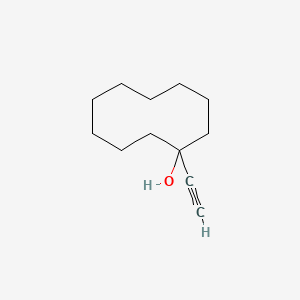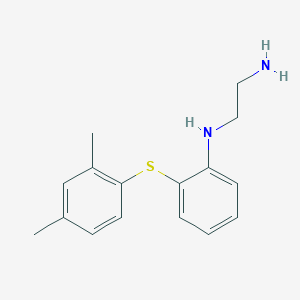
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C₁₆H₂₀N₂S and a molecular weight of 272.41 g/mol . This compound is known for its role as an impurity in Vortioxetine, a multimodal serotonergic agent . It is primarily used in scientific research and is not intended for human therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable ethane-1,2-diamine derivative . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing industrial purification techniques to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine is primarily used in scientific research as a building block for the synthesis of more complex molecules . Its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated as an impurity in Vortioxetine, a drug used to treat major depressive disorder.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
as an impurity of Vortioxetine, it may interact with similar molecular targets, including various serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7) and the serotonin transporter (SERT) . These interactions can influence serotonin signaling pathways, which are crucial in regulating mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-Chloroethyl)-N2-(2-((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine: This compound has a similar structure but includes a chloroethyl group instead of an ethane-1,2-diamine.
Vortioxetine: The parent compound from which N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine is derived as an impurity.
Uniqueness
This compound is unique due to its specific structure and its role as an impurity in Vortioxetine. This uniqueness makes it valuable in research for understanding the synthesis, purification, and potential effects of pharmaceutical impurities .
Eigenschaften
Molekularformel |
C16H20N2S |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2S/c1-12-7-8-15(13(2)11-12)19-16-6-4-3-5-14(16)18-10-9-17/h3-8,11,18H,9-10,17H2,1-2H3 |
InChI-Schlüssel |
PGGZXLBCIZLGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


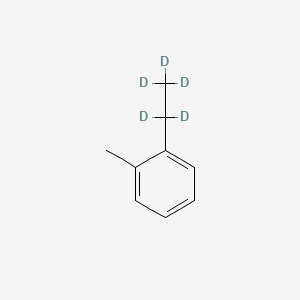
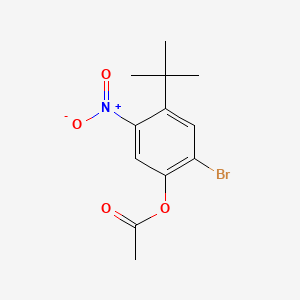
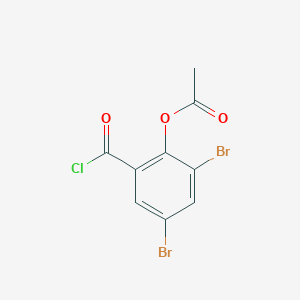
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
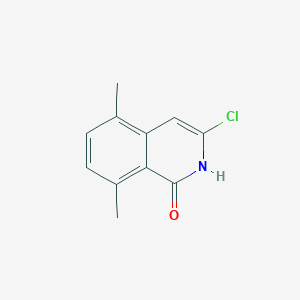
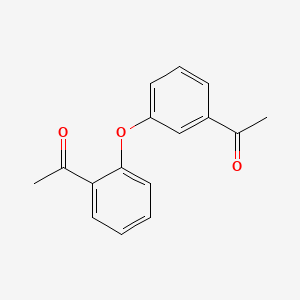
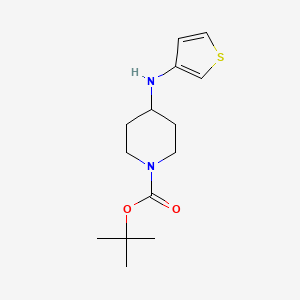
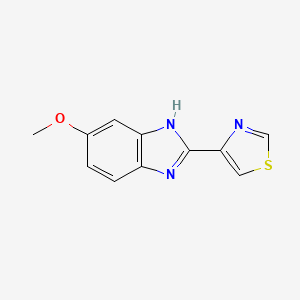
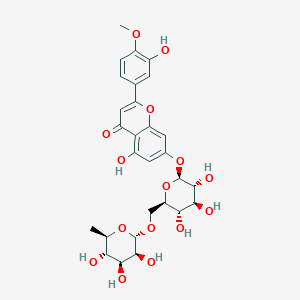
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
